1,4-Dibenzyl-2-(chloromethyl)piperazine
Overview
Description
1,4-Dibenzyl-2-(chloromethyl)piperazine is a chemical compound with the molecular formula C₁₉H₂₃ClN₂. It is a piperazine derivative characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 1 and 4, and a chloromethyl group attached to the carbon atom at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibenzyl-2-(chloromethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1,4-dibenzylpiperazine with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibenzyl-2-(chloromethyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form 1,4-dibenzylpiperazine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1,4-dibenzylpiperazine.
Scientific Research Applications
1,4-Dibenzyl-2-(chloromethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential activity against central nervous system disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperazine derivatives and their biological effects.
Mechanism of Action
The mechanism of action of 1,4-dibenzyl-2-(chloromethyl)piperazine involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The chloromethyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibenzylpiperazine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-Benzyl-4-methylpiperazine: Contains a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
1,4-Dimethylpiperazine: Contains two methyl groups instead of benzyl groups, resulting in different chemical properties and uses.
Uniqueness
Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1,4-dibenzyl-2-(chloromethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPECDQDHFCOVSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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